Structural and Physicochemical Comparison: CAS 878683-21-7 Versus N-(5-Benzyl-4-methylthiazol-2-yl)acetamide (No Direct Bioactivity Data Available)
In the absence of published bioactivity data, the only available differentiation between CAS 878683-21-7 and the structurally simpler analog N-(5-benzyl-4-methylthiazol-2-yl)acetamide (which has been associated with antitumor activity claims, though primary data remain unverified in accessible peer-reviewed sources) lies in their computed physicochemical properties [1]. CAS 878683-21-7 (MW 384.5 g/mol, XLogP3-AA = 5.0, topological polar surface area [TPSA] = 105 Ų, 7 rotatable bonds) differs from N-(5-benzyl-4-methylthiazol-2-yl)acetamide (estimated MW ~246 g/mol, predicted lower logP, fewer H-bond acceptors) by the insertion of a sulfanyl-acetamide linker and a 4-methoxyphenyl terminus. This structural extension increases molecular weight, lipophilicity, and conformational flexibility, which in turn is expected to alter membrane permeability, metabolic stability, and target-binding topography relative to the truncated analog [1].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), TPSA, rotatable bond count |
|---|---|
| Target Compound Data | MW = 384.5 g/mol; XLogP3-AA = 5.0; TPSA = 105 Ų; Rotatable bonds = 7 [1] |
| Comparator Or Baseline | N-(5-Benzyl-4-methylthiazol-2-yl)acetamide: MW ~246 g/mol; XLogP3-AA, TPSA, and rotatable bond count not experimentally determined but predicted to be substantially lower based on molecular formula (C₁₃H₁₄N₂OS) |
| Quantified Difference | ΔMW ≈ +138.5 g/mol; ΔXLogP3-AA ≈ +2 to +3 (estimated); ΔTPSA ≈ +30–50 Ų (estimated); ΔRotatable bonds ≈ +3 to +4 (estimated) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and structural inference; no experimental physicochemical measurements identified. |
Why This Matters
These property differences are class-level inferences only; without matched bioassay data (e.g., IC₅₀, Kd, cellular GI₅₀, microsomal stability) for both compounds, no scientifically valid claim of superiority or differentiation can be made, and procurement decisions must rely on the user's independent SAR hypothesis testing.
- [1] PubChem Compound Summary for CID 6489242. National Center for Biotechnology Information (2025). View Source
